tert-Butyl 3-(aminomethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(aminomethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-10-14(8-11(16)9-15)4-6-18-7-5-14/h11H,4-10,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSCAYOAFLKZMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCOCC2)CC1CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl 3-(aminomethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a suitable amine with a spirocyclic lactone under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack on the lactone ring, leading to the formation of the desired spirocyclic amine . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
tert-Butyl 3-(aminomethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
Enzyme Inhibition
Research indicates that compounds similar to tert-butyl 3-(aminomethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate can act as enzyme inhibitors. For instance, studies have explored the inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in the treatment of Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) respectively . The presence of the aminomethyl group may enhance binding affinity to these enzymes, thereby increasing inhibitory potential.
Antitumor Activity
The compound's structural features suggest potential antitumor activity. Similar spirocyclic compounds have been investigated for their ability to inhibit microtubule polymerization, a crucial mechanism in cancer cell proliferation. Preliminary studies show that modifications to the spiro structure can lead to significant antiproliferative effects against various cancer cell lines .
Case Study 1: Enzyme Inhibition
A study focused on synthesizing new derivatives based on the spirocyclic framework demonstrated that specific modifications could enhance enzyme inhibitory activity. Compounds derived from this compound exhibited promising results against α-glucosidase, indicating potential for development into therapeutic agents for managing diabetes .
Case Study 2: Antitumor Agents
In another investigation, researchers synthesized derivatives of similar spirocyclic compounds and assessed their cytotoxicity against human cancer cell lines. The findings revealed that certain derivatives showed IC50 values significantly lower than established chemotherapeutic agents, suggesting that this compound could be a lead compound for further development in cancer therapy .
Data Table: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of tert-Butyl 3-(aminomethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Structural Comparisons
The following table highlights key structural differences and similarities with related spirocyclic compounds:
| Compound Name | Core Structure | Substituents/Modifications | Key Structural Differences |
|---|---|---|---|
| tert-Butyl 4-amino-2-oxa-8-azaspiro[4.5]decane-8-carboxylate | 2-oxa-8-azaspiro[4.5]decane | Amino group at position 4, Boc at position 8 | Amino position (4 vs. 3); oxygen/nitrogen placement |
| tert-Butyl 3-(bromomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate | 2-oxa-8-azaspiro[4.5]decane | Bromomethyl at position 3 | Halogen substituent vs. aminomethyl |
| tert-Butyl 4-(aminomethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate | 1-thia-8-azaspiro[4.5]decane | Sulfur replaces oxygen; aminomethyl at position 4 | Thia vs. oxa ring; substituent position |
| tert-Butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate | 2-azaspiro[4.5]decane | Oxo group at position 7 | Lack of oxygen in tetrahydrofuran ring |
Key Observations :
- Positional isomerism: Shifting the amino or oxo group alters electronic properties and biological interactions. For example, the aminomethyl group at position 3 (target compound) may enhance hydrogen bonding compared to position 4 analogs .
- Heteroatom substitution : Replacing oxygen with sulfur (e.g., 1-thia analogs) increases lipophilicity and may affect metabolic stability .
- Functional group diversity : Bromomethyl or oxo groups introduce distinct reactivity (e.g., bromine for further derivatization) .
Challenges :
Key Insights :
- Aminomethyl vs. oxo groups: The aminomethyl substituent in the target compound may enhance CNS penetration compared to oxo analogs, which are more polar .
- Thia analogs : Sulfur-containing derivatives show promise in targeting sulfatase-dependent pathways, relevant in oncology .
- Antimicrobial activity : Oxo or halogenated derivatives exhibit broader spectra, likely due to electrophilic reactivity .
Biological Activity
tert-Butyl 3-(aminomethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate is a complex organic compound that has garnered interest in biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of spiro compounds characterized by a spirocyclic structure, which often imparts unique biological properties. Its molecular formula is , and it features both a tert-butyl group and an aminomethyl moiety that may influence its interaction with biological targets.
The biological activity of this compound is believed to involve interactions with specific enzymes or receptors within biological systems. The compound may modulate various biochemical pathways, potentially affecting cellular signaling and metabolic processes.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity, although detailed mechanisms remain to be elucidated.
- Cytotoxic Effects : Some investigations have indicated potential cytotoxic effects against specific cancer cell lines, highlighting its possible role in cancer therapeutics.
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, impacting metabolic pathways crucial for cellular function.
Case Studies
- Antimicrobial Activity :
- Cytotoxicity Against Cancer Cells :
- Enzyme Inhibition Studies :
Data Table: Summary of Biological Activities
Q & A
Q. What are the key synthetic steps for preparing tert-butyl 3-(aminomethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate?
The synthesis involves:
- Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group via reaction with Boc₂O in dichloromethane (DCM) using triethylamine (TEA) as a base .
- Functional Group Interconversion : Hydrolysis of nitriles to carboxylic acids using HCl (35% aqueous), followed by Boc reprotection to stabilize intermediates .
- Cyanation : Conversion of hydroxyl to cyano groups using trimethylsilyl cyanide (TMSCN) and BF₃·Et₂O at -78°C .
- Purification : Sequential liquid-liquid extraction (e.g., MTBE/water) and column chromatography (silica gel, ethyl acetate/hexane) to isolate intermediates .
Q. How is this compound characterized in research settings?
- 1H/13C NMR : Assignments are based on splitting patterns (e.g., δ 4.25–4.00 ppm for spirocyclic protons) and DEPT-135 for distinguishing CH₃/CH₂/CH groups. Exchangeable protons (e.g., COOH) are often absent in CDCl₃ spectra .
- LCMS : Negative-ion mode detects [M–H]⁻ ions (e.g., m/z 284.2 for intermediates) .
- Elemental Analysis : Used to confirm purity (>95%) by matching calculated vs. experimental C/H/N percentages .
Q. What purification strategies are effective for intermediates?
- Acid-Base Extraction : Separation of Boc-protected intermediates from unreacted starting materials using aqueous HCl/MTBE .
- Recrystallization : Crude products are recrystallized from ethyl acetate/hexane mixtures to remove impurities .
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves polar by-products .
Advanced Research Questions
Q. How can researchers address hygroscopicity in intermediates during synthesis?
- Anhydrous Conditions : Use of molecular sieves (3Å) in DCM or THF to prevent hydrolysis of Boc groups .
- Low-Temperature Workup : Quenching reactions at -78°C minimizes side reactions with moisture .
- Lyophilization : Freeze-drying aqueous layers under vacuum stabilizes hygroscopic carboxylic acid salts .
Q. What methods resolve overlapping NMR signals in spirocyclic systems?
- 2D NMR : COSY and HSQC experiments differentiate crowded signals (e.g., sp³ hybridized carbons at δ 32–43 ppm) .
- Variable-Temperature NMR : Heating samples to 60°C reduces signal broadening caused by conformational exchange .
- X-ray Crystallography : SHELX-refined structures (e.g., CCDC entries) validate stereochemistry and bond angles .
Q. How can computational modeling guide reactivity predictions?
- DFT Calculations : Optimize transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in cyanation or hydrolysis steps .
- Molecular Docking : Screen derivatives against target proteins (e.g., GABA receptors) to prioritize bioactive analogs .
Q. What analytical techniques identify common by-products?
- HRMS : High-resolution mass spectrometry detects trace impurities (e.g., de-Boc products, m/z 184.1) .
- TLC Staining : Ninhydrin or KMnO₄ spray reveals amine or alkene by-products during reaction monitoring .
Q. How are scale-up challenges mitigated in multigram syntheses?
- Flow Chemistry : Continuous processing reduces exothermic risks in Boc deprotection steps .
- In Situ IR Monitoring : Tracks reaction progress (e.g., carbonyl stretches at 1700–1750 cm⁻¹) to optimize batch sizes .
Q. What strategies design derivatives for structure-activity relationship (SAR) studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
